7-羟基香豆素-4-乙酸

概述

描述

7-Hydroxycoumarin-4-acetic acid (7-HCA) is a naturally occurring compound found in a variety of plants. It has been studied for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-oxidative effects. 7-HCA is a derivative of coumarin, a type of flavonoid found in many plants. Its structure is similar to that of coumarin, but with an additional hydroxy group. 7-HCA has been studied for its potential to act as a therapeutic agent, and has been found to have a wide range of biological activities.

科学研究应用

荧光探针的合成

7-羟基香豆素-4-乙酸: 因其强荧光而被用于荧光探针的合成 . 这些探针在生物学和化学研究中至关重要,用于检测和量化特定生物分子、跟踪生物过程以及实时可视化细胞成分。

抗癌药物的开发

研究表明,香豆素衍生物具有抗癌特性 7-羟基香豆素-4-乙酸 用作合成抑制各种癌细胞(包括乳腺癌细胞)增殖和转移的化合物的先驱体 .

抗菌和抗真菌应用

香豆素衍生物,包括7-羟基香豆素-4-乙酸,已被评估其抗菌和抗真菌活性。 它们在对抗病原体方面显示出前景,例如白色念珠菌、黑曲霉、大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌 .

用于疾病研究的酶底物合成

该化合物用于合成特定疾病(如马罗托-拉米综合征(MPS VI)和莫基奥 A 型(MPS IVA))的酶底物 . 这些底物对于研究酶促途径和开发治疗这些罕见疾病的治疗方法至关重要。

MALDI-TOF MS 基质

7-羟基香豆素-4-乙酸: 被用作蛋白质、肽和碳水化合物基质辅助激光解吸电离-飞行时间质谱 (MALDI-TOF MS) 的离子液体基质 . 该应用在蛋白质组学和糖组学中对于识别和表征生物分子具有重要意义。

香豆素的工业化生产

该化合物参与基于 Pechmann 合成法的香豆素的优化工业生产。 该过程对于以适合商业和临床使用的规模生产香豆素非常重要 .

安全和危害

7-Hydroxycoumarin-4-acetic acid is harmful if inhaled and in contact with skin. It causes serious eye irritation and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .

作用机制

Target of Action

7-Hydroxycoumarin-4-acetic acid is primarily used as a pH indicator dye . It is covalently bound to bovine serum albumin (BSA) at the positions of reactive amino groups . BSA is a protein that has a significant role in drug binding, transport, and metabolism.

Mode of Action

The compound interacts with its target, BSA, by forming a covalent bond at the positions of reactive amino groups . This interaction results in a change in the fluorescence properties of the compound, making it a useful tool in fluorescent labeling of biomolecules .

Biochemical Pathways

Coumarins, the parent compounds of 7-hydroxycoumarin-4-acetic acid, are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They are also known for their strong fluorescence, which is utilized in fluorescent probes, dyes, and optical materials .

Pharmacokinetics

It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of the action of 7-Hydroxycoumarin-4-acetic acid is the change in fluorescence properties when it binds to BSA . This makes it a valuable tool in the field of biochemistry for labeling peptides and proteins to give blue fluorescence .

Action Environment

The action of 7-Hydroxycoumarin-4-acetic acid can be influenced by environmental factors. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place, protected from long-term exposure to light . These conditions help maintain the stability and efficacy of the compound.

生化分析

Biochemical Properties

7-Hydroxycoumarin-4-acetic acid is known for its role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that 7-Hydroxycoumarin-4-acetic acid may interact with key enzymes and proteins involved in cell proliferation .

Cellular Effects

The effects of 7-Hydroxycoumarin-4-acetic acid on various types of cells and cellular processes are profound. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to 7-Hydroxycoumarin-4-acetic acid resulted in an impairment in patterning of intersegmental vessels, dorsal aorta, and other structures, accompanied by increased site-specific cellular apoptosis .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxycoumarin-4-acetic acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxycoumarin-4-acetic acid have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin-4-acetic acid vary with different dosages in animal models . For example, exposure to 7-Hydroxycoumarin-4-acetic acid resulted in declined heart rates in a dose-dependent manner .

Metabolic Pathways

7-Hydroxycoumarin-4-acetic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Transport and Distribution

7-Hydroxycoumarin-4-acetic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

属性

IUPAC Name |

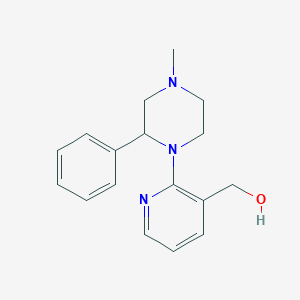

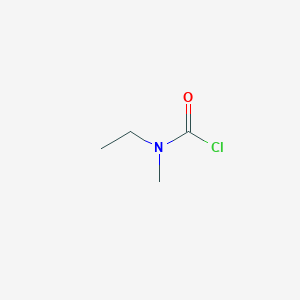

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPMQBVNXMPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943938 | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6950-82-9, 21392-45-0 | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4-coumarinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-Hydroxycoumarin-4-acetic acid interact with fatty acids? What are the downstream effects of this interaction?

A: 7-Hydroxycoumarin-4-acetic acid, when conjugated to bovine serum albumin (BSA), forms a complex (BSA-HCA) that exhibits fluorescence quenching upon binding to fatty acids. [] This interaction allows for the sensitive detection and quantification of fatty acids in solution. [, ] The quenching effect is attributed to the partitioning of fatty acids from the BSA-HCA complex into detergent micelles above the critical micelle concentration. [] This property has been exploited to study the kinetics of fatty acid metabolism by enzymes like acyl-CoA synthetase. []

Q2: Can you provide details about the structural characteristics of 7-Hydroxycoumarin-4-acetic acid?

A: While specific spectroscopic data is not extensively outlined in the provided research, the molecular formula for 7-Hydroxycoumarin-4-acetic acid is C11H8O5. [] Its structure consists of a coumarin backbone with a hydroxyl group at the 7th position and an acetic acid group substituted at the 4th position. This structure forms the basis for its fluorescence properties and its ability to interact with specific targets.

Q3: How does the structure of 7-Hydroxycoumarin-4-acetic acid influence its ability to inhibit xanthine oxidase?

A: Research indicates that the 7-hydroxycoumarin structure is crucial for xanthine oxidase (XO) inhibition. [, ] The presence of a 6-hydroxy group, as seen in esculetin, enhances inhibitory activity, while a 6-methoxy group, like in scopoletin, reduces it. [, ] Bulkier substitutions at the 8th position also decrease inhibition. [, ] These findings highlight the importance of specific structural features for 7-Hydroxycoumarin-4-acetic acid's interaction with XO and its potential as an enzyme inhibitor.

Q4: What are some of the applications of 7-Hydroxycoumarin-4-acetic acid in sensing?

A: 7-Hydroxycoumarin-4-acetic acid's fluorescence properties make it suitable for developing sensitive and selective sensors. For example, researchers have developed a coumarin-based probe with 7-Hydroxycoumarin-4-acetic acid methyl ester as the fluorophore for detecting hydrogen sulfide (H2S) in living cells. [] Another study utilized HCAA encapsulated within a metal-organic framework (MOF) as a ratiometric fluorescence nanoprobe for the selective detection of Staphylococcus aureus. [] These examples demonstrate the versatility of HCAA in designing probes for various analytes.

Q5: Has 7-Hydroxycoumarin-4-acetic acid been explored for drug delivery applications?

A: Yes, 7-Hydroxycoumarin-4-acetic acid has been incorporated into novel amphiphilic glucose-responsive modified starch micelles for insulin delivery. [] The micelles, containing HCAA as a hydrophobic component, demonstrated glucose-sensitive insulin release, highlighting the potential of HCAA in developing smart drug delivery systems. []

Q6: Are there any studies on the potential therapeutic applications of 7-Hydroxycoumarin-4-acetic acid?

A: Research has identified 7-Hydroxycoumarin-4-acetic acid as a potential active ingredient in Herba Lysimachiae, a traditional Chinese medicine used to treat osteoarthritis. [] While further investigation is needed, this finding suggests that HCAA could have potential therapeutic benefits.

Q7: Are there alternative compounds to 7-Hydroxycoumarin-4-acetic acid for similar applications?

A: While this specific question isn't directly addressed in the provided papers, the research highlights the influence of structural modifications on 7-Hydroxycoumarin-4-acetic acid's activity. [, ] This suggests that alternative coumarin derivatives or other fluorophores with tailored properties could be explored for similar applications in sensing, drug delivery, and potentially therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

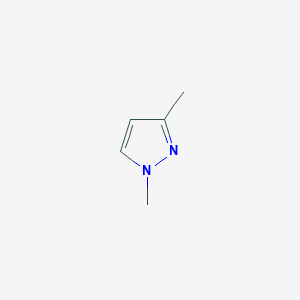

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

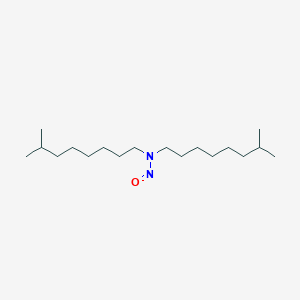

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)